molecular formula C10H7Cl2N3OS2 B473189 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393567-90-3

2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B473189
CAS RN: 393567-90-3
M. Wt: 320.2g/mol
InChI Key: YQGQUEWHCPZDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of certain enzymes, including protein kinase CK2 and HDACs. Inhibition of these enzymes can lead to various physiological effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide are still being studied. However, it has been shown to have potential therapeutic benefits for various diseases, including cancer and neurodegenerative disorders. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as an inhibitor of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide. One area of research involves the development of new therapeutic agents based on this compound. Another area of research involves the study of its potential as a tool for studying the role of certain enzymes in various physiological processes. In addition, further studies are needed to explore the potential toxicity of this compound and its effects on various organs and systems in the body.
Conclusion:
In conclusion, 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for various diseases. While there are still many unanswered questions about the biochemical and physiological effects of this compound, its potential as a tool for studying the role of certain enzymes in various physiological processes makes it an important area of research for the future.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(methylthio)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes, including protein kinase CK2 and histone deacetylases (HDACs). Inhibition of these enzymes has been shown to have potential therapeutic benefits for various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

2,4-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS2/c1-17-10-15-14-9(18-10)13-8(16)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGQUEWHCPZDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.